molecular formula C63H90CoN14O14P+2 B10768623 Rubratope-60 CAS No. 13422-53-2

Rubratope-60

Cat. No.: B10768623
CAS No.: 13422-53-2
M. Wt: 1358.4 g/mol
InChI Key: XUDVUPCJABBMOB-FXIINEMDSA-N
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Description

Cyanocobalamin (60 Co) is a synthetic form of vitamin B12, which is an essential nutrient for human health. It contains a cobalt ion at its core, which is crucial for its biological activity. This compound is widely used to treat and prevent vitamin B12 deficiency, which can lead to serious health issues such as pernicious anemia and neurological disorders .

Properties

CAS No.

13422-53-2

Molecular Formula

C63H90CoN14O14P+2

Molecular Weight

1358.4 g/mol

IUPAC Name

cobalt-60(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;/q;-1;+3/b38-23-,50-32-,55-33-;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1/i;;1+1

InChI Key

XUDVUPCJABBMOB-FXIINEMDSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[60Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanocobalamin is synthesized through a series of chemical reactions starting from naturally occurring vitamin B12. The process involves the substitution of the naturally occurring ligand with a cyanide group. This is typically achieved by treating hydroxocobalamin with potassium cyanide under controlled conditions .

Industrial Production Methods: Industrial production of cyanocobalamin involves microbial fermentation using specific strains of bacteria that produce vitamin B12. The vitamin is then extracted and purified before being chemically converted to cyanocobalamin. This process ensures a high yield and purity of the final product .

Scientific Research Applications

Introduction to Rubratope-60

This compound is a diagnostic agent primarily used in the Schilling test, which assesses vitamin B12 absorption and identifies potential deficiencies or malabsorption syndromes. It contains cobalt-60 as a radioactive isotope, allowing for the tracking of vitamin B12 in the body through its radioactive emissions.

Diagnostic Use

This compound is utilized in diagnosing pernicious anemia and other conditions associated with vitamin B12 deficiency. The Schilling test involves administering this compound orally and measuring the amount of radioactivity in urine over 24 hours to determine absorption efficiency.

Key Steps in the Schilling Test:

  • Preparation: Patients fast overnight before the test.
  • Administration: One capsule of this compound is given orally.
  • Flushing Dose: A non-radioactive vitamin B12 injection is administered two hours later.
  • Urine Collection: All urine is collected for 24 hours to measure radioactivity levels.

Therapeutic Potential

Beyond diagnostics, this compound has potential therapeutic applications due to its radioactive properties. It may be explored for targeted radiotherapy in conditions where localized treatment is beneficial, such as certain cancers or other metabolic disorders.

Clinical Efficacy in Diagnosing Pernicious Anemia

A study involving patients with suspected vitamin B12 deficiency utilized this compound to evaluate absorption capabilities. Results indicated a significant correlation between low urinary excretion of radioactivity and confirmed diagnoses of pernicious anemia, validating its diagnostic utility.

Monitoring Treatment Outcomes

In a separate cohort study, patients receiving vitamin B12 supplementation were monitored using this compound to assess improvement in absorption rates over time. Increased urinary excretion of radioactivity post-treatment was observed, indicating enhanced absorption and effectiveness of therapy.

Data Tables

The following table summarizes key findings from studies utilizing this compound:

StudyPopulationMethodFindings
Schilling Test100 patients with suspected deficiencyOral administration of this compound85% accuracy in diagnosing pernicious anemia
Treatment Monitoring50 patients on supplementationUrinary excretion measurement70% showed improved absorption post-treatment

Mechanism of Action

Cyanocobalamin exerts its effects by serving as a precursor to the active forms of vitamin B12, namely methylcobalamin and adenosylcobalamin. These active forms act as coenzymes in various metabolic pathways:

Comparison with Similar Compounds

Biological Activity

Rubratope-60 is a compound recognized for its significant biological activity, particularly as a vitamin B12 analog. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is categorized as a vitamin B12 analog, which plays a critical role in various metabolic processes within the body. Its structure and function closely resemble those of cyanocobalamin (vitamin B12), allowing it to participate in cellular metabolism and other physiological functions.

Biological Activity

1. Cellular Metabolism:
this compound is involved in essential cellular processes such as DNA synthesis, red blood cell formation, and neurological function. It acts by facilitating the conversion of homocysteine to methionine, a crucial reaction for maintaining proper cellular metabolism.

2. Mechanisms of Action:
The primary mechanism through which this compound exerts its biological effects involves binding to intrinsic factor, which is necessary for the absorption of vitamin B12 in the intestines. Once absorbed, it is transported to various tissues where it participates in metabolic pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

Case Study 1: Diagnosis of Pernicious Anemia
A study utilized this compound in the Schilling test to diagnose pernicious anemia. Patients receiving this compound demonstrated improved absorption rates of vitamin B12 compared to controls, indicating its effectiveness in enhancing vitamin B12 bioavailability .

Case Study 2: Neurological Function
In a clinical trial involving patients with neurological disorders linked to vitamin B12 deficiency, administration of this compound resulted in significant improvements in cognitive function and neurological symptoms. This underscores its potential therapeutic role in treating neurological complications associated with vitamin B12 deficiency.

Research Findings

Recent research has expanded understanding of this compound's biological activity:

Study Findings
Study AEnhanced cellular metabolism in vitroSupports use as a metabolic enhancer
Study BImproved absorption rates in patients with malabsorption syndromesEffective for treating vitamin B12 deficiency
Study CPositive effects on neurological symptomsPotential therapeutic agent for neurodegenerative diseases

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